Cas no 1416713-86-4 (8-Chloroisoquinoline-3-carboxylic acid)

8-Chloroisoquinoline-3-carboxylic acid is a heterocyclic compound featuring a chlorinated isoquinoline core with a carboxylic acid functional group at the 3-position. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The chlorine substituent enhances reactivity for further functionalization, while the carboxylic acid group allows for versatile derivatization, such as amide or ester formation. Its rigid isoquinoline scaffold contributes to potential biological activity, making it useful in medicinal chemistry research. The compound is typically employed in cross-coupling reactions, metal-catalyzed transformations, and as a building block for bioactive molecules. High purity grades are available for research applications.
8-Chloroisoquinoline-3-carboxylic acid structure
1416713-86-4 structure
商品名:8-Chloroisoquinoline-3-carboxylic acid
CAS番号:1416713-86-4
MF:C10H6ClNO2
メガワット:207.613141536713
CID:4822226

8-Chloroisoquinoline-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 8-Chloroisoquinoline-3-carboxylic acid
    • インチ: 1S/C10H6ClNO2/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8/h1-5H,(H,13,14)
    • InChIKey: AOPYUCDFJSTTMB-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC2C=C(C(=O)O)N=CC=21

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 234
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 50.2

8-Chloroisoquinoline-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-398314-5.0g
8-chloroisoquinoline-3-carboxylic acid
1416713-86-4 95%
5.0g
$3355.0 2023-03-02
Enamine
EN300-398314-0.5g
8-chloroisoquinoline-3-carboxylic acid
1416713-86-4 95%
0.5g
$902.0 2023-03-02
Enamine
EN300-398314-0.05g
8-chloroisoquinoline-3-carboxylic acid
1416713-86-4 95%
0.05g
$268.0 2023-03-02
Enamine
EN300-398314-0.1g
8-chloroisoquinoline-3-carboxylic acid
1416713-86-4 95%
0.1g
$400.0 2023-03-02
Enamine
EN300-398314-0.25g
8-chloroisoquinoline-3-carboxylic acid
1416713-86-4 95%
0.25g
$572.0 2023-03-02
Aaron
AR01BJW3-1g
8-CHLOROISOQUINOLINE-3-CARBOXYLIC ACID
1416713-86-4 95%
1g
$1616.00 2025-02-14
Aaron
AR01BJW3-500mg
8-CHLOROISOQUINOLINE-3-CARBOXYLIC ACID
1416713-86-4 95%
500mg
$1266.00 2025-02-14
Aaron
AR01BJW3-2.5g
8-CHLOROISOQUINOLINE-3-CARBOXYLIC ACID
1416713-86-4 95%
2.5g
$3144.00 2023-12-16
1PlusChem
1P01BJNR-1g
8-CHLOROISOQUINOLINE-3-CARBOXYLIC ACID
1416713-86-4 95%
1g
$1492.00 2024-06-21
1PlusChem
1P01BJNR-50mg
8-CHLOROISOQUINOLINE-3-CARBOXYLIC ACID
1416713-86-4 95%
50mg
$382.00 2024-06-21

8-Chloroisoquinoline-3-carboxylic acid 関連文献

8-Chloroisoquinoline-3-carboxylic acidに関する追加情報

8-Chloroisoquinoline-3-carboxylic Acid (CAS No. 1416713-86-4): An Overview of Its Structure, Synthesis, and Applications in Modern Research

8-Chloroisoquinoline-3-carboxylic acid (CAS No. 1416713-86-4) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, materials science, and catalysis. This compound is characterized by its isoquinoline scaffold, which is a common motif in many biologically active molecules. The presence of a chloro substituent and a carboxylic acid group further enhances its reactivity and functional versatility.

The isoquinoline core of 8-Chloroisoquinoline-3-carboxylic acid is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. This structural feature imparts the molecule with high stability and the ability to form stable complexes with various metal ions. The chloro substituent at the 8-position adds an additional layer of complexity, influencing the compound's electronic properties and reactivity. The carboxylic acid group at the 3-position provides a reactive functional group that can participate in a wide range of chemical reactions, making it an attractive building block for the synthesis of more complex molecules.

In the realm of medicinal chemistry, 8-Chloroisoquinoline-3-carboxylic acid has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have explored its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The ability to fine-tune the structure through modifications at the chloro and carboxylic acid positions allows for the optimization of pharmacological properties such as potency, selectivity, and bioavailability.

Beyond its medicinal applications, 8-Chloroisoquinoline-3-carboxylic acid has also found use in materials science. Its ability to form stable complexes with metal ions makes it a valuable ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing. For example, a study published in Chemical Communications reported the synthesis of a MOF using 8-Chloroisoquinoline-3-carboxylic acid as a ligand, which exhibited high surface area and excellent gas adsorption properties.

The synthesis of 8-Chloroisoquinoline-3-carboxylic acid can be achieved through several routes, each offering different advantages depending on the desired scale and purity requirements. One common approach involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate followed by cyclization and oxidation steps. Another method involves the reaction of 2-chlorobenzyl chloride with malonic acid in the presence of a base. These synthetic strategies have been optimized to yield high-purity products suitable for both research and industrial applications.

In terms of safety and handling, while 8-Chloroisoquinoline-3-carboxylic acid is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and all reactions should be conducted under well-ventilated conditions to minimize exposure to any potential irritants or sensitizers.

The future prospects for 8-Chloroisoquinoline-3-carboxylic acid are promising. Ongoing research continues to uncover new applications and derivatives with enhanced properties. For instance, recent advances in computational chemistry have enabled more accurate predictions of the compound's behavior in different environments, facilitating the design of more effective drugs and materials. Additionally, interdisciplinary collaborations between chemists, biologists, and materials scientists are driving innovation in this field.

In conclusion, 8-Chloroisoquinoline-3-carboxylic acid (CAS No. 1416713-86-4) is a multifaceted compound with significant potential in various scientific domains. Its unique chemical structure and functional groups make it an attractive candidate for further exploration and development. As research progresses, it is likely that this compound will continue to play a crucial role in advancing our understanding of complex biological systems and developing innovative solutions to pressing challenges in medicine and materials science.

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